Phthalimidoperoxycaproic acid

Description

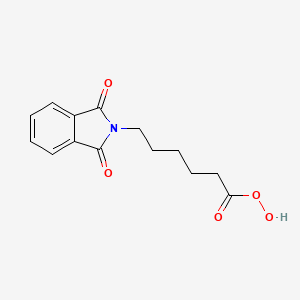

Structure

3D Structure

Properties

IUPAC Name |

6-(1,3-dioxoisoindol-2-yl)hexaneperoxoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c16-12(20-19)8-2-1-5-9-15-13(17)10-6-3-4-7-11(10)14(15)18/h3-4,6-7,19H,1-2,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJGVXSQDRSSHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155848 | |

| Record name | Phthalimidoperoxycaproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128275-31-0 | |

| Record name | Eureco | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128275-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimidoperoxycaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128275310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalimidoperoxycaproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(phthalimido)peroxyhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALIMIDOPEROXYCAPROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OEJ6FAL6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Phthalimidoperoxycaproic Acid (PAP)

Abstract

Phthalimidoperoxycaproic acid (PAP) has emerged as a novel and effective active ingredient in the field of cosmetic dentistry, particularly for teeth whitening. This technical guide provides a comprehensive overview of the core mechanism of action of PAP, contrasting it with traditional peroxide-based bleaching agents. We delve into the chemical synthesis, properties, and the radical-free oxidative process by which PAP achieves its whitening effect. Furthermore, this guide explores the ancillary antimicrobial properties of PAP and its enhanced performance in advanced formulations known as PAP+. Detailed experimental protocols for evaluating whitening efficacy, impact on enamel microhardness, and antimicrobial activity are provided for researchers and drug development professionals. This document aims to serve as an authoritative resource, grounded in scientific literature, to facilitate a deeper understanding and application of PAP technology.

Introduction: The Advent of a Radical-Free Whitening Agent

For decades, the pursuit of a brighter smile has been dominated by whitening agents based on hydrogen peroxide or its precursor, carbamide peroxide[1]. These compounds rely on the generation of highly reactive free radicals to break down chromogens, the molecules responsible for tooth discoloration[1]. While effective, this free-radical mechanism is often associated with undesirable side effects such as tooth sensitivity and potential damage to the enamel and surrounding soft tissues[2].

This compound (PAP) represents a significant advancement in whitening technology, offering a powerful alternative that operates through a fundamentally different, radical-free mechanism. PAP is a synthetic organic peroxy acid that has been repurposed from its use as a bleaching activator in laundry detergents to a key ingredient in modern teeth whitening formulations[3]. Its unique mode of action minimizes the collateral damage associated with free radicals, leading to a safer and more comfortable whitening experience. This guide will elucidate the scientific principles that underpin the efficacy and safety of PAP.

Chemical Profile of this compound

Synthesis of PAP

This compound is synthesized from caprolactam and phthalic anhydride[4]. The primary industrial synthesis involves the reaction of ε-phthalimidocaproic acid (PAC) with hydrogen peroxide in the presence of a strong acid catalyst.

Diagram 1: Synthesis of this compound (PAP)

A simplified schematic of the synthesis of PAP from PAC and hydrogen peroxide.

Physicochemical Properties

PAP is a white, odorless crystalline powder at room temperature[4]. Its stability in formulation and potent whitening action at a neutral pH are key advantages over traditional peroxide agents, which often require more acidic or alkaline conditions to optimize radical generation[5].

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅NO₅ | [6] |

| Molecular Weight | 277.27 g/mol | [6] |

| Appearance | White crystalline powder | [4] |

| Solubility in water | Slightly soluble | [4][6] |

| Stability | Stable under recommended storage conditions | [6] |

The Core Mechanism: Radical-Free Oxidation

The primary mechanism of action of PAP is the oxidation of stain molecules without the generation of free radicals[5][7]. This process involves the direct transfer of an oxygen atom from the peroxy acid group to the chromogens embedded in the tooth enamel.

Epoxidation of Chromophores

The discoloration of teeth is often due to the accumulation of organic compounds with conjugated double bonds, known as chromophores. PAP effectively breaks down these chromophores through a process called epoxidation[4]. The electrophilic oxygen of the peroxy acid attacks the electron-rich double bonds of the chromophore, forming an epoxide. This disruption of the conjugated system alters the molecule's ability to absorb light, resulting in a whiter appearance[4].

Diagram 2: Epoxidation of a Chromophore by PAP

The process of epoxidation where PAP transfers an oxygen atom to a chromophore.

Baeyer-Villiger Oxidation

In addition to epoxidation, PAP can also decolorize stains through the Baeyer-Villiger oxidation of ketones[4]. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone, converting it into an ester. This further breaks down complex stain molecules into smaller, less pigmented compounds.

Antimicrobial Activity of PAP

Peroxy acids, including PAP, exhibit antimicrobial properties. Their mechanism of action against microorganisms is believed to involve intracellular oxidative stress[7]. Unlike agents that cause rapid cell lysis, peroxy acids can penetrate the cell membrane and oxidize intracellular components[7]. They show a selectivity towards oxidizing sulfhydryl groups in amino acids like cysteine and methionine, which are crucial for protein structure and function[7]. This disruption of essential proteins and enzymes leads to the inhibition of microbial growth and viability. While the general mechanism for peroxy acids is understood, specific data on the minimum inhibitory concentration (MIC) of PAP against common oral pathogens like Streptococcus mutans is an area for further research. Some studies have shown that hydrogen peroxide photolysis can significantly reduce viable S. mutans in biofilms by over 4 log CFU/sample[8].

Enhanced Formulations: The Advent of PAP+

To further improve the efficacy and safety of PAP-based whitening products, advanced formulations known as "PAP+" have been developed. These formulations typically include additional active ingredients:

-

Nano-hydroxyapatite (n-Ha): This is a synthetic form of the primary mineral component of tooth enamel. Its inclusion helps to remineralize and strengthen the enamel, counteracting any potential demineralization and reducing sensitivity[1].

-

Potassium Citrate: This compound is known to desensitize the nerves within the teeth, providing relief from sensitivity that can sometimes occur during whitening treatments[1].

Experimental Protocols for Evaluation

In-Vitro Whitening Efficacy Assessment

This protocol outlines a method to evaluate the whitening efficacy of a PAP-based product on stained bovine enamel specimens.

Diagram 3: Workflow for In-Vitro Whitening Efficacy Testing

A step-by-step workflow for assessing the in-vitro whitening efficacy of PAP.

Methodology:

-

Specimen Preparation: Bovine incisors are cleaned, and enamel blocks of standardized dimensions are prepared.

-

Baseline Color Measurement: The initial color of the enamel blocks is measured using a spectrophotometer or colorimeter, recording the CIELAB (L, a, b*) values.

-

Staining: The specimens are immersed in a staining solution (e.g., coffee, tea, or red wine) for a specified period to induce discoloration.

-

Post-Staining Color Measurement: The color of the stained specimens is measured to confirm successful staining.

-

Application of Whitening Agent: The PAP-based whitening product is applied to the surface of the stained enamel blocks according to the manufacturer's instructions. A control group treated with a placebo or a standard peroxide-based whitener should be included.

-

Incubation: The treated specimens are incubated under controlled conditions (e.g., 37°C) for the recommended treatment duration.

-

Post-Treatment Color Measurement: After the treatment period, the whitening agent is removed, and the final color of the specimens is measured.

-

Data Analysis: The color change (ΔE) is calculated using the formula: ΔE = √((ΔL)\² + (Δa)\² + (Δb*)\²). A higher ΔE value indicates a greater whitening effect.

Comparative Efficacy Data: In a 2023 in-vitro study, hydrogen peroxide demonstrated a greater color difference (ΔE = 9.6) compared to PAP (ΔE = 6.6)[1]. However, another clinical trial reported that PAP+ whitening achieved an 8.13 shade unit change compared to 4.86 units for a 6% hydrogen peroxide formulation[2]. An observational study on a PAP-based whitening pen found a significant increase in lightness (L*) and an average ΔE of 6.95 ± 1.5, with no reported sensitivity[3].

Enamel Microhardness Evaluation

This protocol assesses the impact of PAP on the microhardness of tooth enamel.

Methodology:

-

Specimen Preparation: Polished enamel specimens are prepared from human or bovine teeth.

-

Baseline Microhardness Measurement: The initial surface microhardness is measured using a Vickers or Knoop microhardness tester under a specific load and dwell time. Multiple indentations are made on each specimen to obtain an average value.

-

Bleaching Procedure: The specimens are treated with the PAP-based product as described in the whitening efficacy protocol. A control group treated with a known erosive agent (e.g., a high-concentration peroxide gel) should be included.

-

Post-Bleaching Microhardness Measurement: After the bleaching treatment, the microhardness of the enamel surface is measured again.

-

Data Analysis: The percentage change in microhardness is calculated. A minimal change or an increase in microhardness (in the case of PAP+ formulations with hydroxyapatite) indicates a safer profile for the enamel.

Enamel Safety Data: Studies have shown that unlike some hydrogen peroxide gels that can cause a reduction in enamel microhardness, PAP-based gels, especially those with an optimized neutral pH and hydroxyapatite, do not negatively affect the integrity of the enamel and may even cause a slight increase in microhardness[2][4]. Scanning electron microscopy (SEM) analysis of enamel surfaces treated with PAP has shown an unchanged surface morphology with no signs of damage or erosion[1][9].

Antimicrobial Efficacy Testing

This protocol is adapted from standard antimicrobial effectiveness tests to evaluate the antimicrobial properties of a PAP-containing dental product.

Methodology:

-

Preparation of Microbial Inoculum: A standardized suspension of a relevant oral microorganism (e.g., Streptococcus mutans) is prepared to a known concentration (e.g., 1 x 10⁸ CFU/mL).

-

Inoculation of the Product: A specified volume of the PAP-containing product is inoculated with the microbial suspension to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Incubation: The inoculated product is incubated at a suitable temperature (e.g., 37°C) for specified time intervals (e.g., 6, 24, 48 hours).

-

Viable Cell Count: At each time point, an aliquot of the inoculated product is serially diluted and plated on appropriate agar media. The plates are incubated, and the number of colony-forming units (CFU) is counted.

-

Data Analysis: The log reduction in viable microorganisms is calculated for each time point compared to the initial inoculum. A significant log reduction indicates effective antimicrobial activity.

Conclusion: A Paradigm Shift in Teeth Whitening

This compound represents a significant evolution in teeth whitening technology. Its core mechanism of radical-free oxidation through epoxidation and Baeyer-Villiger reactions offers a distinct advantage over traditional peroxide-based agents by effectively breaking down stains without the associated risks of enamel damage and tooth sensitivity. The development of PAP+ formulations, incorporating remineralizing and desensitizing agents, further enhances its safety and efficacy profile. The detailed experimental protocols provided in this guide offer a framework for the continued research and development of PAP-based products. As the demand for safer and more effective cosmetic dental treatments grows, PAP is poised to become a cornerstone of modern teeth whitening solutions.

References

- 1. mdpi.com [mdpi.com]

- 2. PAP Teeth Whitening vs Traditional Peroxide: What's Safer and More Effective in 2025? - Good Tooth [goodtoothdentalcare.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. A Radical-Free Approach to Teeth Whitening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microhardness change of human dental enamel due to power bleaching with different gels [foliamedica.bg]

- 6. Hydrogen Peroxide vs. PAP+ Whitening: Which Strips Are Customers Buying More? [onugechina.com]

- 7. Do different bleaching protocols affect the enamel microhardness? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of tooth demineralization caused by Streptococcus mutans biofilm via antimicrobial treatment using hydrogen peroxide photolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tooth-Whitening with a Novel Phthalimido Peroxy Caproic Acid: Short Communication - PMC [pmc.ncbi.nlm.nih.gov]

What is Phthalimidoperoxycaproic acid's role in organic synthesis?

An In-depth Technical Guide to the Role of Phthalimidoperoxycaproic Acid in Organic Synthesis

Introduction: Unveiling this compound (PAP)

This compound, systematically known as 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexaneperoxoic acid and commonly abbreviated as PAP, is a synthetic organic peroxy acid of significant interest in modern organic chemistry.[1][2] With the CAS number 128275-31-0, PAP has carved a niche for itself beyond its well-known applications as a bleaching agent in detergents and tooth whitening products.[1][2][3] At its core, PAP is a powerful and selective oxidizing agent, presenting as a white, odorless crystalline powder at room temperature with slight solubility in water.[1][4]

The true value of PAP for the research scientist and drug development professional lies in its unique mechanism of action. Unlike traditional oxidizing agents such as hydrogen peroxide, which often generate highly reactive and indiscriminate free radicals, PAP operates through a radical-free oxygen transfer mechanism.[5][6][7] This characteristic allows for highly selective and controlled oxidations, minimizing substrate damage and unwanted side reactions—a critical advantage in the synthesis of complex molecules.[5][8] This guide delves into the synthesis, mechanistic pathways, and diverse applications of PAP, providing a comprehensive resource for its effective utilization in organic synthesis.

Synthesis and Purification of this compound

The primary and established route for synthesizing PAP involves the reaction of its carboxylic acid precursor, ε-phthalimidocaproic acid (PAC), with hydrogen peroxide.[5] This oxidation is typically facilitated by a strong acid catalyst, such as sulfuric acid, in a controlled chemical environment.[5]

The synthesis often employs a two-phase system using a halogenated aliphatic hydrocarbon, like dichloromethane or trichloromethane, as the organic solvent.[9] After the reaction, PAP is recovered from the organic phase, typically through low-temperature crystallization or vacuum stripping of the solvent.[9]

A critical consideration in its synthesis is the removal of residual chlorinated solvents, which can be entrapped within the PAP crystals at levels of 500 to 2,500 ppm.[9] Given the toxicity of these solvents, a purification step is essential. This is achieved by dissolving the crude PAP in a more benign polar, volatile solvent (such as ethyl acetate), followed by recrystallization. This process can reduce chlorinated solvent impurities to less than 3 ppm, ensuring a high-purity reagent suitable for sensitive synthetic applications.[9]

General Laboratory Synthesis Protocol

-

Reaction Setup : In a well-ventilated fume hood, ε-phthalimidocaproic acid (PAC) is dissolved in a suitable halogenated organic solvent (e.g., dichloromethane).

-

Acidification & Oxidation : A strong acid catalyst (e.g., concentrated sulfuric acid) is added to the mixture. Hydrogen peroxide (a concentrated solution) is then added dropwise while maintaining a controlled, low temperature to prevent peracid decomposition.[9]

-

Reaction Monitoring : The reaction is stirred vigorously to ensure proper mixing of the two phases and is monitored by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.

-

Workup : The organic layer is separated, washed with water to remove the mineral acid and excess hydrogen peroxide, and then dried over an anhydrous salt (e.g., MgSO₄).

-

Crystallization : The crude PAP is crystallized from the organic solvent, often by cooling to a low temperature.

-

Purification (Solvent Removal) : The crystallized PAP is redissolved in a minimal amount of a safer, volatile solvent like ethyl acetate at a temperature below 40°C.[9] The pure PAP is then recrystallized and dried under vacuum to yield a fine, white crystalline powder.

Core Mechanistic Pathways and Synthetic Applications

The utility of PAP in organic synthesis stems from its potent yet controlled oxidizing power, centered around its peroxy acid functional group (-COOOH). This group acts as an efficient oxygen transfer agent without the intermediacy of free radicals.[5][8]

Epoxidation of Alkenes

One of the primary applications of PAP is in the epoxidation of alkenes, a fundamental transformation in organic synthesis for producing epoxides (oxiranes). The mechanism is a concerted, radical-free process where PAP delivers an oxygen atom directly to the carbon-carbon double bond of an alkene.[5][10] This reaction breaks the pi bond of the alkene to form a three-membered epoxide ring.[5] This transformation is analogous to the action of other well-known peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[11]

The lack of radical intermediates makes this process highly selective and minimizes side reactions, which is particularly valuable when working with sensitive substrates containing other oxidizable functional groups.[5][8]

Caption: Epoxidation of an alkene using PAP via a concerted oxygen transfer.

General Protocol for Epoxidation

-

Dissolution : Dissolve the alkene substrate in a suitable aprotic solvent (e.g., dichloromethane, chloroform) in a round-bottom flask.

-

Addition of PAP : Add a stoichiometric amount (typically 1.0 to 1.2 equivalents) of solid PAP to the solution in portions at room temperature or below.

-

Reaction : Stir the mixture at room temperature and monitor the reaction's progress using TLC.

-

Quenching & Workup : Upon completion, quench any remaining peroxy acid by adding a reducing agent (e.g., aqueous sodium sulfite solution). Extract the product into an organic solvent, wash with a mild base (e.g., sodium bicarbonate solution) to remove the carboxylic acid byproduct, and dry the organic layer.

-

Purification : Purify the resulting epoxide by column chromatography or distillation.

Baeyer-Villiger Oxidation

PAP is also an effective reagent for the Baeyer-Villiger oxidation, a sophisticated reaction that converts ketones into esters and cyclic ketones into lactones.[5][12] This oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group is a cornerstone of synthetic chemistry for accessing valuable scaffolds.[13][14][15]

The mechanism proceeds in two main steps:

-

Addition : The peroxy acid (PAP) adds to the carbonyl carbon of the ketone, forming a tetrahedral intermediate known as the Criegee intermediate.[13][16]

-

Rearrangement : A concerted rearrangement occurs where an alkyl or aryl group migrates from the carbonyl carbon to the adjacent oxygen of the peroxide bond, with the simultaneous cleavage of the O-O bond and departure of the phthalimidocaproic acid carboxylate. This migration step is rate-determining.[14]

A key feature of the Baeyer-Villiger oxidation is its predictable regioselectivity, which is governed by the migratory aptitude of the substituents on the ketone. The group that can best stabilize a positive charge migrates preferentially.[15][16]

General Migratory Aptitude: Tertiary alkyl > Secondary alkyl > Phenyl > Primary alkyl > Methyl[15][16]

Caption: Baeyer-Villiger oxidation of a ketone to an ester using PAP.

General Protocol for Baeyer-Villiger Oxidation

-

Setup : Dissolve the ketone substrate in a suitable solvent (e.g., chloroform or dichloromethane). Adding a buffer, such as sodium bicarbonate, can be beneficial to neutralize the acidic byproduct and prevent side reactions.

-

Reagent Addition : Add PAP (1.0 to 1.5 equivalents) to the solution at a controlled temperature, typically 0°C to room temperature.

-

Monitoring : Allow the reaction to proceed with stirring, monitoring its progress by TLC or GC-MS.

-

Workup : Once the starting material is consumed, quench excess peroxy acid with a reducing agent (e.g., dimethyl sulfide or sodium sulfite).

-

Isolation : Wash the reaction mixture with aqueous base to remove the carboxylic acid byproduct. Dry the organic phase and concentrate it under reduced pressure.

-

Purification : Purify the resulting ester or lactone product via flash chromatography or distillation.

Comparative Overview of Oxidizing Agents

To fully appreciate the role of PAP, it is useful to compare it with other common oxidizing agents used in organic synthesis.

| Feature | This compound (PAP) | m-CPBA | Hydrogen Peroxide (H₂O₂) |

| Mechanism | Radical-free, direct oxygen transfer (epoxidation).[5][6] | Radical-free, direct oxygen transfer. | Primarily free-radical oxidation (hydroxyl radicals).[6] |

| Selectivity | High selectivity, minimizes substrate damage.[8] | High selectivity for electron-rich double bonds. | Low selectivity, can be indiscriminate and damage substrates.[6][17] |

| Reaction Conditions | Effective at low to moderate temperatures (e.g., 30-40°C).[3] | Typically requires low temperatures (0°C to RT). | Often requires activation (e.g., heat, light, catalyst) or harsh pH.[12] |

| Byproducts | A water-soluble, non-volatile carboxylic acid. | m-chlorobenzoic acid, which can be difficult to remove. | Water. |

| Handling/Stability | Relatively stable solid, though a strong oxidizer.[1][6] | Can be shock-sensitive, requires careful handling. | Aqueous solutions are safer, but high concentrations are hazardous. |

| Key Applications | Epoxidation, Baeyer-Villiger oxidation, selective bleaching.[5][12] | Epoxidation, Baeyer-Villiger oxidation. | General oxidation, less common for fine chemical synthesis without catalysts.[18] |

Safety, Handling, and Storage

As a strong oxidizing agent and organic peroxide, PAP requires careful handling to ensure laboratory safety.

-

Hazards : PAP is known to cause serious eye damage.[19][20] Heating may cause a fire.[20] It is also irritating to the skin and respiratory tract.[4]

-

Personal Protective Equipment (PPE) : Always handle PAP in a well-ventilated fume hood. Wear tightly fitting safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[21][22]

-

Handling : Avoid creating dust.[21] Keep away from heat, sparks, and all sources of ignition. Grounding and bonding of containers and receiving equipment is recommended.[21]

-

Storage : Store in a cool, well-ventilated place, protected from sunlight.[21] Keep only in the original, tightly closed container.[19][21] Do not store with flammable or reducible materials.

-

Spills & Disposal : In case of a spill, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[21] Prevent it from entering drains.[19] Dispose of waste in accordance with local, state, and federal regulations.

-

First Aid :

-

Eyes : Immediately rinse with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[19][21]

-

Skin : Wash off with soap and plenty of water.

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[21]

-

Conclusion

This compound is far more than a simple bleaching agent; it is a sophisticated and versatile tool for the modern organic chemist. Its defining feature—a radical-free oxidation mechanism—provides a foundation for highly selective and controlled chemical transformations. From the precise construction of epoxides to the elegant rearrangement in Baeyer-Villiger oxidations, PAP offers a reliable and gentler alternative to many traditional oxidizing agents. By understanding its synthesis, mechanistic behavior, and proper handling protocols, researchers and drug development professionals can effectively harness the power of PAP to advance the synthesis of complex organic molecules with greater efficiency and control.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. This compound (PAP) [benchchem.com]

- 6. Hydrogen Peroxide VS this compound (PAP) | Cinoll [cinoll.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. EP0556769A1 - Process for purifying this compound (PAP) which removes chlorinated solvent impurities from it - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons – Oriental Journal of Chemistry [orientjchem.org]

- 12. A Radical-Free Approach to Teeth Whitening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 15. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 16. jk-sci.com [jk-sci.com]

- 17. Peróxido de hidrogênio versus ácido ftalimidoperoxicaproico (PAP) | Cinoll [cinoll.com]

- 18. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]

- 19. sds.diversey.com [sds.diversey.com]

- 20. This compound | C14H15NO5 | CID 9860421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. chemicalbook.com [chemicalbook.com]

- 22. greenspeed.eu [greenspeed.eu]

An In-depth Technical Guide to ε-Phthalimidoperoxycaproic Acid (PAP)

CAS Number: 128275-31-0

Introduction

ε-Phthalimidoperoxycaproic acid, commonly abbreviated as PAP, is a synthetic organic peroxy acid that has emerged as a significant oxidizing agent in various scientific and industrial fields.[1][2] Unlike traditional peroxide-based agents such as hydrogen peroxide or carbamide peroxide, PAP's primary mechanism of action does not involve the generation of free radicals.[3][4][5] This distinction is the cornerstone of its utility, offering potent efficacy with a substantially improved safety profile, particularly concerning substrate integrity.[6][7] This guide provides a comprehensive technical overview of PAP, detailing its chemical properties, synthesis, mechanism of action, applications, and handling protocols for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

PAP is a white, odorless crystalline powder at room temperature.[2] Its structure integrates a phthalimide group with a six-carbon peroxy acid chain, a combination that confers both stability and high oxidizing potential.[1][8] The phthalimide group provides a stable backbone, while the peroxy acid functional group (-COOOH) is the active center for oxidation.[9]

Physicochemical Data Summary

A compilation of key properties for Phthalimidoperoxycaproic Acid (CAS 128275-31-0) is presented below. These values are critical for experimental design, formulation development, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 128275-31-0 | [1][2] |

| IUPAC Name | 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexaneperoxoic acid | [2][10] |

| Molecular Formula | C₁₄H₁₅NO₅ | [2][11] |

| Molecular Weight | 277.27 g/mol | [1][10][11] |

| Appearance | White odorless crystalline powder | [2] |

| Solubility | Slightly soluble in water (762.7 mg/L @ 25 °C est.) | [2][12] |

| logP (o/w) | 2.166 (estimated) | [12][13] |

| Boiling Point | 456.83 °C @ 760 mm Hg (estimated) | [12] |

| Flash Point | 230.1 °C (estimated) | [12][14] |

| InChI Key | UZJGVXSQDRSSHU-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound

The synthesis of PAP is a well-established process involving the controlled oxidation of a precursor molecule, ε-phthalimidocaproic acid (PAC).[1][15] This reaction is typically performed in a dual-phase system to facilitate product separation and purity.

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the laboratory-scale synthesis of PAP.

Caption: Workflow for the synthesis and purification of PAP.

Detailed Synthesis Protocol

This protocol describes a common laboratory method for synthesizing PAP. The causality behind using a dual-phase system is to leverage the differential solubility of the reactant (PAC) and the product (PAP). The chlorinated solvent readily dissolves the newly formed peroxyacid, driving the reaction forward and simplifying its separation from the aqueous phase containing the acid catalyst and unreacted hydrogen peroxide.[1][15]

Materials:

-

ε-Phthalimidocaproic acid (PAC)

-

Hydrogen peroxide (e.g., 50-70% w/w)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂) or other suitable halogenated solvent

-

Ethyl Acetate

-

Deionized water

-

Sodium Bicarbonate (for neutralization of spills)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel equipped with a stirrer, create a dual-phase system by adding the organic solvent (e.g., dichloromethane) and an aqueous solution of the strong acid catalyst (e.g., sulfuric acid).[1][15]

-

Reactant Addition: Dissolve the ε-phthalimidocaproic acid (PAC) in the organic solvent phase.

-

Oxidation: Slowly add hydrogen peroxide to the stirred mixture while maintaining the temperature between 40–50°C.[1] The reaction is exothermic and requires careful monitoring.

-

Reaction Time: Allow the reaction to proceed for 6–8 hours with vigorous stirring to ensure efficient mixing between the aqueous and organic phases.[1]

-

Phase Separation: After the reaction is complete, stop the stirring and allow the layers to separate. The upper organic layer contains the PAP product.[15]

-

Isolation: Recover the PAP from the organic phase. This can be achieved either by low-temperature crystallization or by removing the solvent under vacuum (stripping).[15] The crude PAP is then collected by filtration.

-

Purification: To remove entrapped chlorinated solvent impurities, which can range from 500 to 2,500 ppm, a purification step is essential.[15] Dissolve the crude PAP in a polar, volatile solvent like ethyl acetate, followed by recrystallization and solvent stripping. This process can reduce chlorinated solvent content to less than 3 ppm.[15]

-

Validation: Confirm product identity and purity using analytical techniques such as FTIR (to identify the peroxo group at 880–900 cm⁻¹) and HPLC (to confirm purity >98%).[1]

Mechanism of Action: Radical-Free Oxidation

The defining characteristic of PAP is its ability to act as a potent oxidizing agent without forming free radicals.[1][6] This contrasts sharply with traditional bleaching agents like hydrogen peroxide, which generate highly reactive and indiscriminate species like hydroxyl radicals (•OH).[3][16]

The primary mechanism is an epoxidation reaction .[1][6] PAP acts as an oxygen transfer agent, delivering an oxygen atom directly to electron-rich carbon-carbon double bonds present in chromophore molecules (the parts of molecules responsible for color).[1][3] This process breaks one of the bonds in the double bond, forming a three-membered ring structure called an epoxide.[1] The disruption of the conjugated double bond system alters the molecule's ability to absorb light, resulting in decolorization.[1]

Diagram of Epoxidation Mechanism

Caption: Radical-free epoxidation of a chromophore by PAP.

This non-radical pathway is significantly gentler on substrates, minimizing the degradation of materials like textile fibers or the organic matrix of tooth enamel.[3][17][18] This targeted action is the scientific basis for its use in low-sensitivity and damage-free applications.

Key Applications and Proven Efficacy

PAP's unique properties make it a superior choice in several applications where effective oxidation is required without the collateral damage associated with free radicals.

Teeth Whitening

PAP is a leading alternative to hydrogen peroxide in over-the-counter and professional teeth whitening products.[2][4][5]

-

Efficacy: Clinical and in-vitro studies demonstrate that PAP-based gels (typically 10-15% concentration) can achieve significant shade improvements, often comparable or superior to low-concentration hydrogen peroxide.[3][4] Some studies report shade changes of 6-8 units after a single 10-minute application.[3]

-

Safety: The primary advantage is a dramatic reduction in side effects. The radical-free mechanism avoids the enamel demineralization, surface etching, and dentin hypersensitivity commonly associated with peroxide-based whiteners.[6][7][16]

-

Formulation: PAP is most effective at a neutral to slightly alkaline pH (7.0–8.5), which is more comfortable for the user and more stable for the formulation compared to the acidic pH required for many peroxide gels.[3][6] Advanced formulations, often designated "PAP+", incorporate nano-hydroxyapatite to aid in enamel remineralization during the whitening process.[4][16][19]

Laundry Detergents and Bleaching

PAP was initially developed as a bleaching agent for laundry detergents, where it excels as a low-temperature bleach activator.[1][2][17]

-

Low-Temperature Performance: PAP is highly effective at removing stains from textiles at temperatures as low as 30-40°C.[17][20] This allows for energy savings and is gentler on fabrics compared to high-temperature bleaching.[1]

-

Mechanism: It directly oxidizes stains like those from coffee, tea, and polyphenols without the need for high heat or light activation.[1][20]

-

Additional Benefits: Beyond bleaching, PAP also functions as a deodorizer and biocide in industrial and commercial laundry applications.[1] Its biodegradability makes it an environmentally conscious choice.[11][17]

Versatile Chemical Intermediate

The peroxy acid and phthalimide functional groups make PAP a valuable intermediate in organic synthesis.[9]

-

Selective Oxidation: Its ability to perform selective epoxidation is highly useful in complex syntheses where preserving other functional groups is crucial.[9]

-

Scaffold for New Molecules: The phthalimide structure can be modified or used as a scaffold to build new molecules for pharmaceuticals, agrochemicals, and material science.[9]

Experimental Protocol: In-Vitro Enamel Microhardness Assessment

To validate the non-damaging claims of PAP-based formulations, an assessment of enamel microhardness is a standard and critical experiment. This protocol provides a framework for such a study.

Objective: To compare the effect of a PAP-based whitening gel versus a hydrogen peroxide (HP) gel on the surface microhardness of human enamel.

Methodology:

-

Sample Preparation: Collect extracted, caries-free human molars. Section the crowns and embed them in acrylic resin, exposing a flat enamel surface.

-

Polishing: Polish the enamel surfaces with a series of decreasing-grit silicon carbide papers, followed by a final polish with a diamond suspension (e.g., 1 µm) to create a smooth, standardized surface.

-

Baseline Microhardness: Using a Knoop or Vickers microhardness tester, take at least five indentations on each enamel sample under a specific load (e.g., 50g for 15 seconds) to establish a baseline microhardness value.

-

Treatment Groups:

-

Group A: PAP-based gel (e.g., 12% PAP+)

-

Group B: Hydrogen Peroxide gel (e.g., 6% HP)

-

Group C: Control (deionized water or artificial saliva)

-

-

Treatment Application: Apply the respective gels to the enamel surfaces according to a simulated use protocol (e.g., six 10-minute applications, with rinsing between each).[6]

-

Post-Treatment Microhardness: After the final treatment and rinsing, repeat the microhardness measurements on each sample.

-

Data Analysis: Calculate the percentage change in microhardness for each sample. Use statistical analysis (e.g., ANOVA) to determine if there are significant differences between the treatment groups.

Expected Outcome: Based on existing research, it is hypothesized that the PAP-treated group will show no significant reduction in enamel microhardness compared to the control group, whereas the hydrogen peroxide group is expected to show a statistically significant decrease.[6][11]

Safety, Handling, and Stability

As a potent oxidizing agent, PAP requires careful handling in a laboratory setting.

Safety and Handling Protocols

| Aspect | Guideline | Rationale |

| Classification | Oxidizer, Irritant (skin, eyes) | [1][11][21] The peroxy acid group is reactive and can cause irritation or burns upon contact. |

| PPE | Nitrile gloves, safety goggles with side-shields, lab coat. | [14] To prevent skin and eye contact. |

| Handling Area | Handle in a well-ventilated fume hood. | [14] To avoid inhalation of any dust or aerosols. |

| Ignition Sources | Keep away from heat, sparks, and open flames. Use non-sparking tools. | [14] As an oxidizer, it can intensify fire. |

| Storage | Store in a cool, dry, well-ventilated place in the original, tightly closed container. Protect from sunlight. Store away from incompatible materials. | [14] To prevent decomposition and maintain stability. |

| Spill Management | Evacuate the area. Collect spillage using non-sparking tools. Neutralize with sodium bicarbonate or ascorbic acid before disposal. | [1][14] To safely manage and dispose of the reactive material. |

Stability and Decomposition

PAP is more stable than hydrogen peroxide but can decompose under certain conditions.[8]

-

Degradation Pathways: Decomposition can occur via a radical pathway or an intramolecular reaction.[22]

-

Decomposition Products: The primary breakdown products are expected to be phthalic acid and caproic acid derivatives.[1]

-

Stabilizers: In formulated products, stabilizers may be added. Studies have shown that aminoalkanesulfonic acids (e.g., taurine) can be effective at preventing degradation.[22]

Conclusion

This compound (CAS 128275-31-0) represents a significant advancement in oxidation chemistry. Its unique radical-free mechanism provides high efficacy while minimizing the collateral damage often associated with traditional peroxide agents. This makes it an invaluable tool for researchers and developers in fields ranging from dental science to detergent formulation and fine chemical synthesis. Adherence to proper synthesis, handling, and formulation protocols will enable the full realization of its potential as a powerful and selective oxidizing agent.

References

- 1. This compound (PAP) [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Hydrogen Peroxide VS this compound (PAP) | Cinoll [cinoll.com]

- 4. nbinno.com [nbinno.com]

- 5. Tooth whitening - Wikipedia [en.wikipedia.org]

- 6. A Radical-Free Approach to Teeth Whitening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PAP+ Whitening Technology — The Thirty Two [thethirtytwo.com.au]

- 8. CAS 128275-31-0 | this compound | Qingdao Sigma Chemical Co., Ltd. [xgm888.com]

- 9. nbinno.com [nbinno.com]

- 10. grokipedia.com [grokipedia.com]

- 11. echemi.com [echemi.com]

- 12. This compound, 128275-31-0 [thegoodscentscompany.com]

- 13. This compound | 128275-31-0 [chemicalbook.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. EP0556769A1 - Process for purifying this compound (PAP) which removes chlorinated solvent impurities from it - Google Patents [patents.google.com]

- 16. fysmile.com.au [fysmile.com.au]

- 17. nbinno.com [nbinno.com]

- 18. researchgate.net [researchgate.net]

- 19. davids-usa.com [davids-usa.com]

- 20. EURECO™ - PAP Bleaching Ingredient | Solvay [solvay.com]

- 21. ewg.org [ewg.org]

- 22. WO2014183795A1 - Stabilization of phthalimido percarboxylic acids with aminoalkanesulfonic acids - Google Patents [patents.google.com]

Phthalimidoperoxycaproic Acid (PAP): A Comprehensive Technical Guide

Introduction: A Paradigm Shift in Oxidation Chemistry

Phthalimidoperoxycaproic acid (PAP), systematically named 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexaneperoxoic acid, is a synthetic organic peroxy acid that has emerged as a significant molecule in various industrial and consumer applications.[1][2] Unlike traditional peroxide-based oxidizing agents that generate highly reactive and often indiscriminate free radicals, PAP operates through a more controlled and selective non-radical oxidation pathway.[3][4] This unique mechanism of action has positioned PAP as a gentler and more targeted alternative in fields ranging from laundry detergents to cosmetic teeth whitening.[1][5] This technical guide provides an in-depth exploration of the physical and chemical properties of PAP, its mechanism of action, and established methodologies for its characterization, offering valuable insights for researchers, scientists, and professionals in drug development and material science.

Part 1: Physicochemical Characterization

PAP is a white, odorless crystalline powder at room temperature.[1] Its structure consists of a phthalimide group linked to a caproic acid backbone with a terminal peroxy acid functional group. This unique combination of a bulky, stabilizing phthalimide moiety and a reactive peroxy acid group governs its distinct physicochemical properties.

Core Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₁₅NO₅ | [1] |

| Molar Mass | 277.276 g·mol⁻¹ | [1][6] |

| Appearance | White odorless crystalline powder | [1] |

| Solubility | Slightly soluble in water | [1][7] |

| CAS Number | 128275-31-0 | [3] |

| InChI Key | UZJGVXSQDRSSHU-UHFFFAOYSA-N | [1] |

Part 2: Chemical Properties and Reactivity

The chemical behavior of PAP is dominated by the peroxy acid functional group, which makes it a potent oxidizing agent.[1] However, the key differentiator of PAP is its non-radical oxidation mechanism, which proceeds primarily through epoxidation and Baeyer-Villiger oxidation reactions.[3][8]

Mechanism of Action: The Non-Radical Pathway

Unlike hydrogen peroxide or carbamide peroxide, which generate hydroxyl radicals (•OH) to bleach stains, PAP directly transfers an oxygen atom to the chromophore (the part of a molecule responsible for its color).[9][10] This is particularly effective against molecules with conjugated double bonds, which are common in many organic stains. The primary mechanism involves the epoxidation of these double bonds, disrupting the chromophore's ability to absorb light and thus rendering it colorless.[3]

A secondary pathway for PAP's action on certain chromogens, such as ketones, is the Baeyer-Villiger oxidation.[8] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, leading to the formation of an ester and subsequent breakdown into smaller, colorless molecules. This dual-pronged, non-radical approach minimizes collateral damage to the surrounding substrate, a significant advantage in applications like teeth whitening where enamel preservation is crucial.[4][9]

Part 3: Synthesis and Purification

The industrial synthesis of PAP is typically achieved through the oxidation of ε-phthalimidocaproic acid (PAC).[3] PAC itself is derived from caprolactam and phthalic anhydride.[1] The oxidation of PAC to PAP is carried out using hydrogen peroxide in the presence of a strong acid catalyst, often in a two-phase system with a halogenated aliphatic hydrocarbon as the organic solvent.[11]

Generalized Synthesis Workflow

Purification of the final product is a critical step to remove residual solvents and impurities.[11] This is often achieved through recrystallization from a suitable solvent system, followed by vacuum drying to yield a high-purity crystalline product.[11]

Part 4: Experimental Protocols for Characterization

The robust characterization of PAP is essential for quality control and for understanding its behavior in various formulations. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

Spectroscopic methods provide valuable information about the molecular structure and functional groups present in the PAP molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups in PAP. Key vibrational bands to monitor include the O-H stretch of the peroxy acid, the C=O stretches of the phthalimide and peroxy acid groups, and the N-H stretch (if any impurities are present).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the detailed molecular structure of PAP and confirming its purity. The chemical shifts and coupling patterns of the protons and carbons in the caproic acid chain and the phthalimide ring provide a definitive fingerprint of the molecule.

-

UV-Visible (UV-Vis) Spectroscopy: While not as structurally informative as IR or NMR for PAP itself, UV-Vis spectroscopy can be employed to study the kinetics of its oxidation reactions by monitoring the disappearance of the chromophore's absorbance over time.[12][13]

Step-by-Step Protocol for FT-IR Analysis:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of finely ground PAP powder with dry potassium bromide. Alternatively, for a quicker analysis, a Diamond ATR (Attenuated Total Reflectance) accessory can be used with the neat powder.

-

Instrument Setup: Set the FT-IR spectrometer to collect data in the mid-IR range (typically 4000-400 cm⁻¹).

-

Background Collection: Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Analysis: Place the KBr pellet or the PAP powder on the ATR crystal and collect the sample spectrum.

-

Data Processing: The collected spectrum should be baseline corrected and the peaks corresponding to the key functional groups should be identified and labeled.

Chromatographic Analysis

Chromatographic techniques are indispensable for assessing the purity of PAP and for quantifying its concentration in various matrices.[3]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of PAP. A C18 column is typically used with a mobile phase consisting of a mixture of water, acetonitrile, and an acid modifier (e.g., phosphoric acid or formic acid) to ensure the protonation of the peroxy acid group. Detection is usually performed with a UV detector at a wavelength where the phthalimide group absorbs strongly.

-

Gas Chromatography (GC): GC is not suitable for the direct analysis of the thermally labile PAP molecule. However, it is a valuable technique for detecting and quantifying volatile impurities that may be present from the synthesis process, such as residual chlorinated solvents.[3]

Step-by-Step Protocol for HPLC Analysis:

-

Standard Preparation: Prepare a stock solution of high-purity PAP standard in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Accurately weigh a sample of the PAP to be analyzed and dissolve it in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC System and Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% phosphoric acid) and acetonitrile. The exact ratio will depend on the specific column and desired retention time.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detector: UV detector set to an appropriate wavelength (e.g., 220 nm).

-

-

Analysis: Inject the calibration standards and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the PAP standard against its concentration. Use the calibration curve to determine the concentration of PAP in the sample.

Part 5: Safety and Handling

This compound is a strong oxidizing agent and should be handled with appropriate care.[1][7] It is classified as flammable, corrosive, and an environmental hazard.[1][14]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves, and a lab coat.[15] In case of dust formation, a respirator may be necessary.[15]

-

Handling: Avoid contact with skin and eyes.[15] Prevent the formation of dust and aerosols. Keep away from heat, sparks, and open flames.[15]

-

Storage: Store in a cool, well-ventilated place in the original container, protected from sunlight.[15]

-

In Case of Exposure:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[15]

-

Skin: Remove contaminated clothing and rinse the affected area with water.[15]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[15]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

-

Conclusion

This compound represents a significant advancement in oxidation chemistry, offering a powerful yet selective alternative to traditional radical-based oxidizers. Its unique properties and mechanism of action have led to its successful application in various fields, most notably in teeth whitening where its efficacy is coupled with a favorable safety profile. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization, as detailed in this guide, is paramount for its effective and safe utilization in research and product development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound (PAP) [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Peroxide-Free Teeth Whitening: Is It the Safest Way to Go? | Blogs [dentalcareofmorristown.com]

- 6. This compound | C14H15NO5 | CID 9860421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. A Radical-Free Approach to Teeth Whitening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrogen Peroxide VS this compound (PAP) | Cinoll [cinoll.com]

- 10. Peróxido de hidrogênio versus ácido ftalimidoperoxicaproico (PAP) | Cinoll [cinoll.com]

- 11. EP0556769A1 - Process for purifying this compound (PAP) which removes chlorinated solvent impurities from it - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novashine [novashinesmile.com]

- 15. chemicalbook.com [chemicalbook.com]

Unraveling the Reactivity of Phthalimidoperoxycaproic Acid: A Theoretical Deep Dive for Drug Development and Research

Abstract

Phthalimidoperoxycaproic acid (PAP) has emerged as a compelling oxidizing agent in various applications, notably in the pharmaceutical and cosmetic industries, due to its efficacy at neutral pH and its non-radical oxidation mechanism.[1][2] Unlike traditional bleaching agents such as hydrogen peroxide, PAP's reactivity profile minimizes oxidative damage to surrounding substrates, a highly desirable trait in drug development and sensitive applications.[3][4] This in-depth technical guide provides a comprehensive theoretical framework for understanding and predicting the reactivity of PAP. Leveraging established principles of computational chemistry, we will explore the underlying mechanisms of its primary reactions, offering field-proven insights for researchers, scientists, and drug development professionals. This guide will serve as a roadmap for designing and interpreting theoretical studies on PAP and analogous molecules, ultimately enabling the rational design of novel formulations and applications.

Introduction: The Promise of a Gentler Oxidant

This compound (PAP), a synthetic organic peroxy acid, is distinguished by its unique chemical structure, featuring a phthalimide group linked to a caproic acid backbone with a terminal peroxy acid functional group.[5] This architecture confers notable stability while enabling potent, yet controlled, oxidative capabilities. The key differentiator of PAP lies in its non-radical mediated reaction pathways, which primarily involve the epoxidation of molecules with conjugated double bonds and the Baeyer-Villiger oxidation of ketones.[6][7] This contrasts sharply with traditional peroxide-based agents that generate highly reactive and often indiscriminate free radicals.[2]

The absence of free radical formation is of paramount importance in applications where substrate integrity is critical. In drug development, for instance, minimizing off-target oxidation can prevent the degradation of active pharmaceutical ingredients (APIs) and excipients, thereby enhancing formulation stability and safety. Similarly, in cosmetic applications like tooth whitening, a non-radical mechanism mitigates damage to enamel and soft tissues.[1][3]

This guide will provide a detailed exploration of the theoretical underpinnings of PAP's reactivity. We will delve into the quantum mechanical principles that govern its reaction mechanisms and demonstrate how computational chemistry can be a powerful tool for elucidating reaction pathways, predicting reaction rates, and understanding the factors that influence its reactivity.

Core Reaction Mechanisms: A Quantum Chemical Perspective

The reactivity of PAP is dominated by two principal, non-radical pathways: epoxidation and Baeyer-Villiger oxidation. Understanding these mechanisms at a molecular level is crucial for predicting PAP's interaction with various substrates. Density Functional Theory (DFT) has proven to be an invaluable tool for studying the mechanisms of organic reactions, offering a balance between computational cost and accuracy.[8]

Epoxidation of Alkenes

PAP is highly effective at epoxidizing electron-rich alkenes, a reaction of significant industrial and synthetic importance. The generally accepted mechanism involves a concerted process where the peroxy acid delivers an oxygen atom to the double bond, forming an epoxide and releasing a carboxylic acid.

Computational Insights:

Theoretical studies on the epoxidation of alkenes by peroxy acids have provided detailed insights into the transition state (TS) geometry and the factors influencing reactivity. DFT calculations have shown that the reaction proceeds through a "butterfly" transition state. The geometry of this transition state can be either "spiro," where the plane of the peroxy acid is nearly perpendicular to the C=C bond, or "planar," where the peroxy acid plane contains the C=C bond.[9] For most simple alkenes, the spiro geometry is favored.

The workflow for a computational study of the epoxidation of an alkene by PAP would typically involve:

-

Reactant and Product Optimization: The geometries of the reactants (PAP and the alkene) and the products (epoxide and the corresponding carboxylic acid) are optimized to find their lowest energy conformations.

-

Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface connecting the reactants and products. Various algorithms, such as the partitioned rational function optimization (P-RFO) or the dimer method, can be employed for this purpose.[6][10]

-

Frequency Analysis: A frequency calculation is performed on all optimized structures. For minima (reactants and products), all vibrational frequencies should be real. For a true transition state, there should be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state indeed connects the desired reactants and products.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is another key reaction of PAP, involving the oxidation of ketones to esters. This reaction is highly valuable in organic synthesis for the preparation of esters and lactones from ketones.

Computational Insights:

DFT studies have been instrumental in elucidating the mechanism of the Baeyer-Villiger rearrangement. The reaction is believed to proceed through a two-step mechanism:

-

Formation of the Criegee Intermediate: The peroxy acid adds to the carbonyl group of the ketone to form a tetrahedral intermediate known as the Criegee intermediate.

-

Rearrangement: A concerted migration of a substituent from the carbonyl carbon to the adjacent oxygen atom of the peroxide bond occurs, with the simultaneous cleavage of the O-O bond.

Computational studies have shown that the second step, the rearrangement, is typically the rate-determining step. The migratory aptitude of the substituents (the preference for one group to migrate over another) can be rationalized by analyzing the stability of the transition state for the rearrangement step.

The Absence of Free Radicals: A Theoretical Rationale

A defining characteristic of PAP's reactivity is the absence of free radical formation. This can be understood by examining the energetics of the O-O bond cleavage. The bond dissociation energy (BDE) of the O-O bond in organic peroxides is relatively low, typically in the range of 30-50 kcal/mol, making them susceptible to homolytic cleavage to form radicals.[11]

However, in the case of PAP's primary reactions, the concerted, non-radical pathways (epoxidation and Baeyer-Villiger oxidation) are kinetically favored over the homolytic cleavage of the O-O bond.

Computational Approach to Understanding Non-Radical Pathways:

To theoretically investigate the preference for non-radical pathways, one can perform the following computational analyses:

-

Calculate the Activation Barriers: Determine the activation energies for both the concerted (non-radical) and the radical-forming (homolytic cleavage) pathways using DFT. A significantly lower activation barrier for the concerted pathway would provide strong evidence for its kinetic preference.

-

Analyze the Electronic Structure of the Transition State: For the concerted pathways, the transition state will not exhibit significant unpaired electron density (spin density). In contrast, the transition state for homolytic cleavage would be characterized by the formation of two radical centers with significant spin density.

-

Multi-reference Methods: For a more rigorous analysis of bond-breaking processes, multi-reference methods like the Complete Active Space Self-Consistent Field (CASSCF) can be employed to accurately describe the electronic structure of the transition state for homolytic cleavage.[12]

Practical Guide to Theoretical Protocols

To facilitate the theoretical investigation of PAP's reactivity, this section provides detailed, step-by-step methodologies for key computational experiments.

Protocol for DFT Calculation of a Reaction Pathway

This protocol outlines the general steps for calculating the potential energy surface of a reaction involving PAP using DFT.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

-

Input Structure Generation:

-

Build the 3D structures of the reactants (PAP and the substrate) and the expected products using a molecular editor (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a low-level method (e.g., a semi-empirical method or a small basis set DFT) to obtain reasonable starting geometries.

-

-

Reactant and Product Optimization:

-

Perform a full geometry optimization of the reactants and products using a suitable DFT functional and basis set. A common and reliable choice for organic reactions is the B3LYP functional with the 6-31G(d) basis set. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be used.

-

Include a solvent model (e.g., the Polarizable Continuum Model, PCM) to account for the effect of the solvent environment.

-

-

Transition State Search:

-

Generate an initial guess for the transition state structure. This can be done by manually modifying the reactant or product geometries or by using a linear synchronous transit (LST) or quadratic synchronous transit (QST) method.

-

Perform a transition state optimization using an appropriate algorithm (e.g., Berny algorithm in Gaussian). This will locate the first-order saddle point on the potential energy surface.

-

-

Frequency Calculation and Verification:

-

Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency.

-

Visualize the imaginary frequency to ensure that it corresponds to the expected motion along the reaction coordinate (i.e., the breaking and forming of bonds involved in the reaction).

-

-

Energy Profile Construction:

-

Calculate the electronic energies (including zero-point vibrational energy corrections) of the reactants, transition state, and products.

-

Construct a reaction energy profile by plotting the relative energies of these species.

-

Data Presentation: A Comparative Analysis

Summarizing quantitative data in a structured format is crucial for easy comparison and interpretation. The following table provides a template for presenting the results of DFT calculations for different reaction pathways or substrates.

| Reaction/Substrate | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |

| Epoxidation of Alkene A | -X.X | -Y.Y | -Z.Z | A.A |

| Baeyer-Villiger of Ketone B | -X.X | -Y.Y | -Z.Z | B.B |

| Homolytic Cleavage | +X.X | +Y.Y | +Z.Z | C.C |

Table 1: Template for Summarizing Thermodynamic and Kinetic Data from DFT Calculations.

Molecular Dynamics Simulations: Exploring the Dynamic Behavior of PAP

While DFT is excellent for studying static reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules in solution. MD simulations can be used to study the conformational flexibility of PAP, its solvation, and its interactions with larger substrates like proteins or polymers.

Protocol for MD Simulation of PAP in Solution

This protocol outlines the general steps for performing an MD simulation of PAP in a solvent.

Software: GROMACS, AMBER, or other MD simulation packages.

Methodology:

-

System Preparation:

-

Obtain or generate the 3D structure of PAP.

-

Generate a topology file for PAP using a suitable force field (e.g., CHARMM, AMBER). The topology file contains information about the atom types, charges, bonds, angles, and dihedrals.

-

Create a simulation box and solvate the PAP molecule with the desired solvent (e.g., water).

-

Add ions to neutralize the system if necessary.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable contacts in the initial system setup.

-

-

Equilibration:

-

Perform a short MD simulation with restraints on the solute (PAP) to allow the solvent to equilibrate around it. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

-

-

Production Run:

-

Perform the main MD simulation (production run) for the desired length of time (typically nanoseconds to microseconds).

-

-

Analysis:

-

Analyze the trajectory to study various properties, such as the root-mean-square deviation (RMSD) to assess conformational stability, radial distribution functions (RDFs) to study solvation, and hydrogen bonding analysis.

-

Conclusion and Future Directions

The theoretical study of this compound's reactivity offers a powerful avenue for understanding its unique properties and for the rational design of new applications. Through the use of computational tools like Density Functional Theory and Molecular Dynamics, researchers can gain unprecedented insights into the mechanisms of its non-radical oxidation reactions, its stability, and its interactions with various substrates.

The protocols and methodologies outlined in this guide provide a solid foundation for initiating theoretical investigations into PAP and related molecules. As computational resources and methodologies continue to advance, we can expect even more accurate and predictive models of chemical reactivity, further accelerating innovation in drug development, materials science, and beyond. Future theoretical studies could focus on the interaction of PAP with specific biological targets, the prediction of its degradation products in complex environments, and the in silico design of novel peroxy acids with tailored reactivity and stability profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Tooth-Whitening with a Novel Phthalimido Peroxy Caproic Acid: Short Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Radical-Free Approach to Teeth Whitening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Science Behind Billion Dollar Smile's PAP Teeth Whitening - Billion Dollar Smile Teeth Whitening [billiondollarsmile.com]

- 5. This compound | C14H15NO5 | CID 9860421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Theoretical study of Ponceau S oxidation using the electro-Fenton process under optimal operational conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Organic peroxides - Wikipedia [en.wikipedia.org]

- 12. Item - COMPUTATIONAL PREDICTION OF MATERIAL DEGRADATION AND REACTIVITY - Purdue University Graduate School - Figshare [hammer.purdue.edu]

The Solubility of Phthalimidoperoxycaproic Acid: A Technical Guide for Researchers

This guide provides an in-depth analysis of the solubility of Phthalimidoperoxycaproic acid (PAP) in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate informed solvent selection for synthesis, purification, formulation, and analytical applications.

Introduction to this compound (PAP)

This compound, systematically known as 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexaneperoxoic acid, is a synthetic organic peroxy acid. Its unique structure, featuring a phthalimide group and a peroxycarboxylic acid function connected by a C6 alkyl chain, imparts a distinct set of chemical properties that are pivotal to its applications. Primarily recognized for its efficacy as a bleaching agent in laundry and dishwashing detergents, PAP's utility is also being explored in organic synthesis and pharmaceutical research due to its controlled oxidizing capabilities.

The solubility of PAP is a critical parameter that dictates its reactivity, formulation, and overall utility. The molecule's polarity is complex; the phthalimide group introduces a polar, aromatic component, the long alkyl chain provides significant nonpolar character, and the peroxycarboxyl group offers a site for hydrogen bonding. This amphiphilic nature results in a nuanced solubility profile across different solvent classes.

Solubility Profile of PAP in Common Organic Solvents

Quantitative solubility data for this compound in a comprehensive range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information from safety data sheets and supplier information, a qualitative and estimated solubility profile can be constructed. The following table summarizes the expected solubility of PAP in various common organic solvents, categorized by their polarity.

Table 1: Qualitative and Estimated Solubility of this compound (PAP) in Various Organic Solvents

| Solvent | Chemical Class | Polarity Index | Predicted Solubility | Rationale for Prediction |

| Nonpolar Solvents | ||||

| Hexane | Alkane | 0.1 | Insoluble | The high polarity of the phthalimide and peroxycarboxyl groups is incompatible with the nonpolar nature of hexane. |

| Toluene | Aromatic Hydrocarbon | 2.4 | Sparingly Soluble | The aromatic ring of toluene can interact with the phthalimide group, but the overall polarity mismatch limits solubility. |

| Polar Aprotic Solvents | ||||

| Dichloromethane (DCM) | Halogenated Hydrocarbon | 3.1 | Soluble | DCM's moderate polarity can solvate the entire PAP molecule effectively. |

| Tetrahydrofuran (THF) | Ether | 4.0 | Soluble | THF can act as a hydrogen bond acceptor for the peroxycarboxyl group, and its polarity is suitable for the phthalimide moiety. |

| Ethyl Acetate | Ester | 4.4 | Moderately Soluble | The ester group can interact with the polar functionalities of PAP, but the overall solvating power may be less than that of THF or DCM. |

| Acetone | Ketone | 5.1 | Soluble | Acetone is a strong hydrogen bond acceptor and has sufficient polarity to dissolve PAP. |

| Acetonitrile (ACN) | Nitrile | 5.8 | Moderately Soluble | While polar, the nature of the dipole in ACN may be less effective at solvating the peroxycarboxyl group compared to other polar aprotic solvents. |

| Dimethylformamide (DMF) | Amide | 6.4 | Very Soluble | DMF is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, making it a strong solvent for PAP. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | Very Soluble | Similar to DMF, DMSO's high polarity and ability to accept hydrogen bonds make it an excellent solvent for PAP. |

| Polar Protic Solvents | ||||

| Isopropanol | Alcohol | 3.9 | Sparingly Soluble | The alcohol can both donate and accept hydrogen bonds, but the nonpolar alkyl chain may limit solubility compared to more polar alcohols. |

| Ethanol | Alcohol | 4.3 | Sparingly Soluble | Similar to isopropanol, with slightly better solubility due to its higher polarity. |

| Methanol | Alcohol | 5.1 | Moderately Soluble | As the most polar of the short-chain alcohols, methanol is expected to be the best alcohol solvent for PAP. |

| Water | Water | 10.2 | Insoluble | Despite the presence of hydrogen bonding groups, the long, nonpolar C6 alkyl chain and the phthalimide group render the molecule hydrophobic and insoluble in water. |

Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular interactions to consider are:

-